molecular formula C13H14N2 B5460981 4-Pyridinemethanamine, N-(4-methylphenyl)- CAS No. 16552-48-0

4-Pyridinemethanamine, N-(4-methylphenyl)-

Cat. No.: B5460981
CAS No.: 16552-48-0
M. Wt: 198.26 g/mol
InChI Key: YEJSALZRRXJDHB-UHFFFAOYSA-N
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Description

4-Pyridinemethanamine, N-(4-methylphenyl)- is an organic compound with a pyridine ring substituted with a methanamine group and a 4-methylphenyl group

Future Directions

The future directions for research on “(4-methylphenyl)(4-pyridinylmethyl)amine” could involve further exploration of its potential biological activities, given the reported activities of structurally similar compounds . Additionally, the development of more efficient synthesis methods could be a valuable area of research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinemethanamine, N-(4-methylphenyl)- typically involves the reaction of 4-pyridinecarboxaldehyde with 4-methylphenylamine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or hydrogen gas with a catalyst like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinemethanamine, N-(4-methylphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction can lead to the formation of secondary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Electrophilic reagents such as halogens or nitrating agents are employed under acidic conditions.

Major Products

    Oxidation: N-oxides of the pyridine ring.

    Reduction: Secondary amines.

    Substitution: Halogenated or nitrated derivatives of the aromatic ring.

Scientific Research Applications

4-Pyridinemethanamine, N-(4-methylphenyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinemethanamine: Lacks the 4-methylphenyl group, making it less hydrophobic.

    N-Methyl-4-pyridinemethanamine: Contains a methyl group instead of the 4-methylphenyl group, affecting its reactivity and solubility.

    N-(4-Pyridylmethyl)ethylamine: Has an ethyl group instead of the 4-methylphenyl group, altering its steric and electronic properties.

Uniqueness

4-Pyridinemethanamine, N-(4-methylphenyl)- is unique due to the presence of both the pyridine ring and the 4-methylphenyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis.

Properties

IUPAC Name

4-methyl-N-(pyridin-4-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-11-2-4-13(5-3-11)15-10-12-6-8-14-9-7-12/h2-9,15H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJSALZRRXJDHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101273578
Record name N-(4-Methylphenyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16552-48-0
Record name N-(4-Methylphenyl)-4-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16552-48-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Methylphenyl)-4-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101273578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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